(2-Cyanoethyl)methyldiethoxysilane

説明

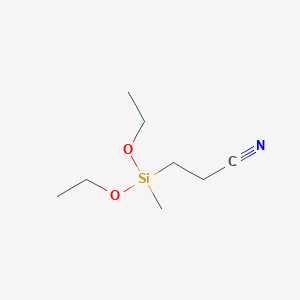

Structure

3D Structure

特性

IUPAC Name |

3-[diethoxy(methyl)silyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2Si/c1-4-10-12(3,11-5-2)8-6-7-9/h4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSZNKWGCBRYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CCC#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922728 | |

| Record name | 3-[Diethoxy(methyl)silyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-11-4 | |

| Record name | 3-(Diethoxymethylsilyl)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-(diethoxymethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Cyanoethyl)methyldiethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-(diethoxymethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-[Diethoxy(methyl)silyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(diethoxymethylsilyl)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyanoethyl Methyldiethoxysilane

Established Synthesis Routes for Alkoxysilanes with Cyanoethyl Functionalities

The primary and most established industrial method for synthesizing alkoxysilanes with a cyanoethyl group is the hydrosilylation reaction. This process involves the addition of a silicon-hydride bond across an unsaturated carbon-carbon bond. In the case of (2-Cyanoethyl)methyldiethoxysilane, the reaction occurs between methyldiethoxysilane and acrylonitrile (B1666552).

The reaction is typically catalyzed by platinum-based catalysts, with Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst being the most common. Karstedt's catalyst, a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane, is particularly effective and widely used due to its high activity and solubility in the reaction medium. The hydrosilylation reaction is an exothermic process that generally proceeds with high selectivity to the desired β-isomer, which is the this compound.

Recent advancements have also explored the use of more cost-effective, earth-abundant metal catalysts such as those based on nickel, cobalt, and iron. For instance, nickel complexes have demonstrated high catalytic activity for the hydrosilylation of olefins with secondary hydrosilanes, achieving yields of up to 93%. nih.gov Similarly, certain cobalt complexes have been shown to effectively catalyze the hydrosilylation of alkenes, with yields reaching as high as 99%. nih.gov

A Chinese patent describes a method for preparing the closely related cyanoethyl triethoxysilane, which provides insight into the reaction conditions. google.com This method utilizes a solid-supported titanium catalyst on a 4A molecular sieve, with hexamethylphosphoramide (B148902) as a co-catalyst. The reaction is carried out as a one-pot synthesis, and after completion, the crude product can be directly distilled to achieve a purity of over 99% and a molar product yield of 94% or more. google.com This approach highlights the potential for high-efficiency, continuous production processes with catalyst reusability. google.com

Table 1: Typical Reaction Parameters for the Hydrosilylation of Acrylonitrile with Alkoxysilanes

| Parameter | Typical Range/Value | Notes |

| Catalyst | Platinum-based (e.g., Karstedt's catalyst), Nickel, Cobalt, Solid-supported Titanium | Platinum catalysts are most common, while others are being explored for cost-effectiveness. |

| Catalyst Loading | 10-100 ppm (for Platinum catalysts) | Lower concentrations are desirable to minimize cost and product contamination. |

| Reactants | Methyldiethoxysilane, Acrylonitrile | Typically used in near-stoichiometric ratios. |

| Temperature | 50-150°C | The reaction is exothermic and may require cooling to control the temperature. |

| Pressure | Atmospheric | The reaction is generally carried out at atmospheric pressure. |

| Solvent | Toluene, Xylene, or no solvent | The reaction can be run neat or in a non-reactive solvent. |

| Yield | >90% | High yields are achievable with optimized conditions. |

| Purity | >99% (after distillation) | High purity is attainable with appropriate purification methods. |

Emerging Synthetic Approaches (e.g., Microwave-Assisted Synthesis)

To address the demand for more efficient and environmentally friendly synthetic methods, microwave-assisted synthesis has emerged as a promising alternative to conventional heating. Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance product purity by promoting rapid and uniform heating of the reaction mixture.

While specific literature on the microwave-assisted synthesis of this compound is limited, the application of this technology to related processes suggests its potential. For example, microwave-assisted polymerization of acrylonitrile has been shown to be significantly faster than conventional heating methods. cardiff.ac.uk Furthermore, microwave-assisted synthesis has been successfully employed for the production of various cyano-containing heterocyclic compounds, demonstrating short reaction times, high yields, and environmentally friendly conditions. cardiff.ac.uk

The benefits of microwave-assisted synthesis stem from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and localized heating. This can result in different reaction selectivities compared to conventional heating and can also facilitate catalyst-free reactions in some cases. organic-chemistry.org The development of microwave-assisted hydrosilylation protocols for cyano-functionalized silanes could therefore offer a pathway to more sustainable and efficient manufacturing.

Table 2: Comparison of Conventional and Potential Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis (Potential) |

| Heating Mechanism | Conduction and convection | Direct dielectric heating |

| Reaction Time | Hours | Minutes |

| Energy Efficiency | Lower | Higher |

| Temperature Control | Slower response, potential for hotspots | Rapid and precise |

| Yield and Purity | High | Potentially higher yield and purity |

| Scalability | Well-established | Can present challenges for large-scale industrial processes |

Purity and Yield Optimization in this compound Synthesis

Achieving high purity and yield is critical for the commercial viability and application of this compound. Optimization strategies focus on both the reaction conditions and the subsequent purification of the crude product.

In the synthesis process, the choice of catalyst and its concentration are key variables. While higher catalyst loading can increase the reaction rate, it can also lead to side reactions and contamination of the final product. Therefore, optimizing the catalyst concentration to the minimum effective level is crucial. The reaction temperature must also be carefully controlled to prevent the formation of byproducts and the polymerization of acrylonitrile.

Following the synthesis, purification is typically achieved through vacuum distillation. chemicalbook.com This technique is particularly suitable for thermally sensitive compounds like organosilanes, as it allows for distillation at a lower temperature, thereby preventing thermal decomposition. youtube.comyoutube.com The use of a vacuum reduces the boiling point of the compound, enabling the separation of the desired product from unreacted starting materials, catalyst residues, and any high-boiling byproducts. youtube.comyoutube.com The efficiency of the distillation can be enhanced by using packed columns or other distillation aids to improve separation. youtube.com

Other purification methods, such as filtration to remove solid catalyst residues and treatment with adsorbents, may also be employed. For instance, a patent on the purification of organosilanes describes reacting a mixture with a hydrogen halide in the presence of a catalyst to convert impurities into more easily separable compounds by distillation. google.com

Reaction Mechanisms and Chemical Transformations of 2 Cyanoethyl Methyldiethoxysilane

Hydrolysis and Condensation Processes

The transformation of (2-Cyanoethyl)methyldiethoxysilane from a monomeric species to a condensed, often polymeric, network is initiated by the hydrolysis of its ethoxy groups. This process is followed by the condensation of the resulting silanol (B1196071) intermediates.

The hydrolysis of this compound involves the cleavage of the silicon-oxygen bond of the ethoxy groups by water, leading to the formation of silanols and ethanol. The kinetics of this reaction have been investigated alongside other alkoxysilanes, providing comparative insights into its reactivity.

In a study monitoring the hydrolysis of various silane (B1218182) coupling agents in an ethanol:water (80:20 w/w) solution under acidic conditions, this compound, denoted as CPES, exhibited specific kinetic behavior. researchgate.net The hydrolysis process was followed using NMR spectroscopy. researchgate.net Under acidic catalysis, the hydrolysis rate is generally much faster than the subsequent condensation reactions. researchgate.net The hydrolysis of alkoxysilanes is typically a first-order reaction. researchgate.net The rate is influenced by factors such as steric bulk of the alkoxy groups, with methoxy (B1213986) groups hydrolyzing 6-10 times faster than ethoxy groups. gelest.com

Kinetic studies provide data on the time required to reach the maximum concentration of the first hydrolysis product (one Si-OH group) and the fully hydrolyzed silanetriol. For this compound (CPES), the key kinetic parameters were determined at 25°C. researchgate.net

Interactive Table: Hydrolysis Kinetic Data for this compound (CPES) at 25°C

| Parameter | Value | Description |

|---|---|---|

| t(S(OH)max) | 18 h | Time to reach the maximum concentration of the first hydrolysis intermediate (one silanol group). |

| %S(OH)max | 68% | Maximum concentration of the first hydrolysis intermediate achieved. |

| t(S(OH)3max) | 30 h | Time to reach the maximum concentration of the fully hydrolyzed species (trisilanol). |

| %S(OH)3max (at t=30h) | ~70% | Maximum concentration of the fully hydrolyzed species achieved after 30 hours. |

This data is derived from a kinetic study of various silane coupling agents under acidic conditions. researchgate.net

Following hydrolysis, the generated silanol groups are highly reactive and undergo condensation reactions. This can occur between two silanols (water condensation) or between a silanol and a residual ethoxy group (alcohol condensation) to form siloxane (Si-O-Si) bonds. gelest.com These consecutive reactions lead to the formation of dimers, trimers, and larger oligomers. gelest.comscispace.com

The condensation process for this compound (CPES) begins as silanols are formed. The rate of condensation is generally slower than hydrolysis, especially under acidic conditions which favor silanol formation. researchgate.net The formation of dimeric species often proceeds much faster than that of trimeric and higher-order oligomers. gelest.com As the oligomers grow in size, they may eventually phase-separate from the solution, particularly as tetramers or larger structures form. gelest.com The structure of the oligomers can be linear or branched, with the potential for more rapid molecular weight growth in branched systems. gelest.com

The rates of both hydrolysis and condensation of this compound are highly dependent on catalysts. These reactions can be catalyzed by either acids or bases. gelest.comresearchgate.net

Acid Catalysis: In acidic conditions (pH < 4), the hydrolysis reaction is accelerated. researchgate.net The mechanism involves the protonation of the oxygen atom in the alkoxy group, making it a better leaving group. gelest.com Acidic environments are often chosen to enhance the formation of silanols while simultaneously slowing down the rate of condensation, allowing for a build-up of reactive silanol intermediates. researchgate.net

Base Catalysis: Under basic conditions, the condensation reaction is typically faster than hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion or a deprotonated silanolate ion on the silicon atom. gelest.com

The choice of catalyst is crucial as it dictates the relative rates of hydrolysis and condensation, thereby influencing the structure of the resulting oligomers and the final condensed material. For instance, kinetic studies for this compound have been performed using acetic acid as a catalyst to promote hydrolysis. researchgate.net

Functional Group Interconversions of the Cyano Moiety

The cyanoethyl group of the molecule offers a site for chemical modifications, independent of the silane reactivity. These transformations allow for the introduction of different functionalities into the molecular structure.

The nitrile (cyano) group can be hydrolyzed to a carboxylic acid functionality under either acidic or basic aqueous conditions, typically with the application of heat. youtube.comyoutube.com This two-stage process first converts the nitrile into an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. youtube.com

Acid-catalyzed hydrolysis: In the presence of an acid like hydrochloric acid or sulfuric acid and water, the nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom. youtube.com Water then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forming an amide. Continued heating in the acidic solution hydrolyzes the amide to a carboxylic acid and an ammonium (B1175870) salt. youtube.com

Base-catalyzed hydrolysis: With a strong base such as sodium hydroxide, the hydroxide ion attacks the nitrile carbon. The reaction proceeds through an amide intermediate to yield a carboxylate salt and ammonia. Subsequent acidification is required to protonate the carboxylate and form the final carboxylic acid.

This transformation converts the cyanoethyl group into a carboxyethyl group, fundamentally altering the chemical properties of the molecule by introducing an acidic functional group.

The functional groups within this compound present potential sites for electrochemical reactions.

Reduction: The cyano group is susceptible to electrochemical reduction. The electrosynthesis of organonitrogen compounds is an area of active research. elsevierpure.comresearchgate.net Generally, the electrochemical reduction of nitriles can lead to the formation of primary amines. This process involves the addition of electrons and protons to the carbon-nitrogen triple bond. The specific products and efficiency of the reduction depend on the electrode material, solvent, and other conditions. researchgate.netnih.govnih.gov

Oxidation: The organosilane portion of the molecule can undergo electrochemical oxidation. The direct anodic oxidation of the Si-C or Si-H bonds (if present) is generally difficult due to high redox potentials. rsc.org However, indirect oxidation is possible using mediators. rsc.org The oxidation of organosilanes can lead to the formation of silanols, which are the same intermediates formed during hydrolysis. acs.orgacs.org This provides an alternative, electrochemically-driven pathway to initiate condensation and polymerization. rsc.orgnih.govelectrochem.org

Potential for Other Chemical Modifications

Beyond the fundamental hydrolysis and condensation reactions of the methyldiethoxysilyl group, the bifunctional nature of this compound allows for a range of other chemical modifications. These transformations can be broadly categorized into reactions involving the terminal cyano group and modifications of the alkoxysilane moiety itself. The ability to selectively transform the cyano group opens pathways to a variety of organofunctional silanes with tailored properties for specific applications.

The cyano group (C≡N) is a versatile functional handle that can be converted into several other functionalities. Standard organic transformations can be applied, provided the reaction conditions are compatible with the reactive alkoxysilane group.

Reduction to Amines: The cyano group can be reduced to a primary amine (-CH₂NH₂). This transformation is significant as it converts the cyanoethylsilane into an amino-functional silane, a class of compounds widely used as coupling agents. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting (3-Aminopropyl)methyldiethoxysilane is a valuable precursor for materials requiring surface functionalization with primary amine groups.

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile functionality can be hydrolyzed. This typically proceeds through an intermediate amide to yield a carboxylic acid. This would result in the formation of 3-(methyldiethoxysilyl)propanoic acid, introducing an acidic functional group to the silane molecule. These carboxy-functional silanes can be used for different surface modification applications compared to their amino-functional counterparts.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add across the carbon-nitrogen triple bond of the cyano group. Subsequent hydrolysis of the intermediate imine salt yields a ketone. This reaction provides a route to synthesize silanes bearing a ketone functionality, further expanding the range of possible chemical handles on the molecule.

The alkoxysilane portion of the molecule can also undergo transformations other than complete hydrolysis and condensation.

Transesterification: The ethoxy groups on the silicon atom can be exchanged by reaction with other alcohols in a process known as transesterification. This can be used to alter the reactivity of the silane, for example, by replacing ethoxy groups with methoxy groups, which hydrolyze at a faster rate, or with bulkier alkoxy groups to slow down hydrolysis. gelest.com

Conversion to Halosilanes: The ethoxy groups can potentially be replaced with halides (e.g., chlorine) by reacting with appropriate reagents, such as thionyl chloride (SOCl₂) or acetyl chloride. This would convert the alkoxysilane into a more reactive chlorosilane, which can be advantageous for certain grafting or polymerization reactions where rapid reaction is required.

These potential modifications highlight the versatility of this compound as a molecular building block. By targeting either the cyano or the alkoxysilyl end of the molecule, a diverse array of organofunctional silanes can be synthesized for advanced materials development.

Table 1: Potential Chemical Modifications of this compound

| Target Group | Reaction Type | Reagents/Conditions | Resulting Functional Group | Product Example |

| Cyano (-C≡N) | Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) or Chemical Reduction (e.g., LiAlH₄) | Primary Amine (-CH₂-NH₂) | (3-Aminopropyl)methyldiethoxysilane |

| Cyano (-C≡N) | Hydrolysis | Acid (e.g., H₃O⁺) or Base (e.g., OH⁻), Heat | Carboxylic Acid (-COOH) | 3-(Methyldiethoxysilyl)propanoic acid |

| Cyano (-C≡N) | Grignard Addition | 1. R-MgX (Grignard Reagent) 2. H₂O/H⁺ | Ketone (-C(O)-R) | (3-Oxoalkyl)methyldiethoxysilane |

| Diethoxy (-O-CH₂CH₃)₂ | Transesterification | Different Alcohol (R'-OH), Acid/Base Catalyst | New Alkoxy Group (-O-R')₂ | (2-Cyanoethyl)methyldi(R')oxysilane |

| Diethoxy (-O-CH₂CH₃)₂ | Halogenation | Thionyl Chloride (SOCl₂) or other halogenating agents | Dichloro (-Cl)₂ | (2-Cyanoethyl)methyldichlorosilane |

Advanced Materials Science Applications and Integration

Design and Fabrication of Functional Nanomaterials

(2-Cyanoethyl)methyldiethoxysilane and its structural analogs are instrumental in the bottom-up fabrication of sophisticated nanomaterials. They serve as key building blocks for introducing specific chemical functionalities and controlling the morphology of silica-based nanostructures.

This compound and similar cyano-functional silanes are utilized in the synthesis of mesoporous silica (B1680970) materials, such as the M41S family, through a co-condensation process. nih.gov In this one-pot synthesis approach, the silane (B1218182) is added along with the primary silica source, typically tetraethoxysilane (TEOS), and a structure-directing agent (surfactant) under acidic conditions. jim.org.cn The this compound molecules are incorporated directly into the silica framework as it forms around the surfactant micelles.

The introduction of the cyanoethyl group directly impacts the final properties of the mesoporous material. Research using the similar compound 2-cyanoethyltriethoxysilane (CTES) demonstrates that as the concentration of the cyano-functional silane increases, the physical characteristics of the material are systematically altered. jim.org.cn The cyano groups occupy space within the pore channels, leading to a decrease in surface area, pore volume, and average pore diameter. jim.org.cn This method allows for the direct synthesis of functionalized mesoporous materials, where the cyano groups are uniformly distributed throughout the silica structure. jim.org.cn The presence of these organic groups can also transform the pore structure, for instance, from straight cylindrical channels to more constricted, bottle-neck shapes. jim.org.cn The successful incorporation of the cyano functionality is confirmed through techniques like FT-IR and elemental analysis. jim.org.cn

Table 1: Effect of Cyano-Silane Content on Mesoporous Silica Properties Data based on findings for 2-cyanoethyltriethoxysilane (CTES) co-condensation with TEOS. jim.org.cn

| CTES Molar % in Synthesis | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |

| 0 | 666 | 0.70 | 4.2 |

| 20 | 312 | 0.22 | 2.7 |

This compound is integrated into organically modified silica (ORMOSIL) nanoparticles to create hybrid materials with tailored properties. researchgate.net These nanoparticles are typically synthesized via sol-gel processes within microemulsions, allowing for the creation of particles with controlled size and a narrow size distribution. researchgate.netnih.gov During synthesis, the ethoxysilane (B94302) groups of the molecule hydrolyze and co-condense with other silica precursors to form the nanoparticle's core-shell structure. nih.gov

The methyl and cyanoethyl groups are incorporated into the silica matrix, creating a hybrid organic-inorganic material. researchgate.net The cyano (-C≡N) functionality is particularly significant as it imparts a specific polarity and chemical reactivity to the nanoparticle surface. This allows the ORMOSIL particles to be used in a variety of applications. For instance, cyano-functionalized silica nanoparticles have been synthesized and applied for the selective removal of pesticides from aqueous solutions. researchgate.net The presence of the cyano group can also be a precursor for further chemical modifications, enabling the attachment of other molecules. The integration of such organic moieties is crucial for applications like drug delivery, where the nanoparticle matrix must be biocompatible and permeable to relevant molecules like oxygen. nih.gov

Surface Modification and Interfacial Engineering

The compound is a key agent for surface modification, enabling the precise control of surface chemistry. This is critical for engineering the interface between different materials, such as in composites or for creating functional surfaces for electronic and biological applications.

This compound and related short-chain cyano-functional alkylsiloxanes can form self-assembled monolayers (SAMs) on hydroxylated surfaces, such as silicon wafers with a native oxide layer (SiO2/Si). researchgate.netdp.tech The formation process involves the hydrolysis of the ethoxy groups in the presence of surface moisture, followed by the covalent bonding of the silane to the surface hydroxyl (Si-OH) groups, creating stable siloxane (Si-O-Si) linkages. kyoto-u.ac.jp

This process results in a uniform, ordered monolayer with a thickness of approximately 0.7 nm. researchgate.netdp.tech The cyanoethyl groups are oriented away from the surface, creating a new surface termination with distinct chemical properties. The quality and formation of these cyano-terminated SAMs can be verified using techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM). researchgate.netdp.tech These SAMs serve as a foundation for building more complex surface architectures or for studying the influence of specific functional groups on surface properties. nih.gov

The density of cyanoethyl ligands on a surface or nanoparticle can be precisely controlled, which is critical for optimizing material performance in applications ranging from catalysis to biomedical devices. nih.govnih.gov The surface ligand density is managed by carefully adjusting the parameters during the synthesis or functionalization process.

Methods to control ligand density include:

Varying Precursor Concentration: The ratio of the functional silane, like this compound, to the primary silica source or the total surface area available for reaction directly influences the final ligand density.

Adjusting Reaction Conditions: Parameters such as reaction temperature, time, and solvent can be modified to control the kinetics of the silanization reaction, thereby tuning the number of ligands that attach to the surface. nih.gov

Studies on other functional silanes have shown that even slight changes in synthesis conditions can lead to significant variations in ligand surface coverage. nih.gov For example, increasing the reaction temperature during the synthesis of palladium nanoparticles led to a higher ligand density and smaller core size. nih.gov This ability to fine-tune the presentation of the cyano group allows researchers to systematically study its effect on cellular uptake, catalytic activity, and other surface-dependent phenomena. mdpi.comunc.edu

Table 2: Conceptual Control of Surface Ligand Density

| Synthesis Parameter | Effect on Ligand Density | Rationale |

| Increase Functional Silane Ratio | Increase | Higher concentration of the functional precursor leads to greater incorporation on the surface. |

| Increase Reaction Temperature | Increase/Decrease (System Dependent) | Can increase reaction rates but may also favor desorption or side reactions depending on the system. nih.gov |

| Increase Reaction Time | Increase (up to saturation) | Allows more time for the reaction to proceed towards completion, until the surface is fully covered. |

The introduction of this compound at the interface between inorganic and organic materials can significantly enhance adhesion and compatibility in multiphase systems like polymer composites. nih.gov Many advanced materials consist of inorganic fillers (e.g., silica, ceramics) dispersed within a polymer matrix. A common challenge is the poor compatibility between the hydrophilic inorganic surface and the often hydrophobic polymer, which can lead to aggregation of the filler and poor mechanical properties. nih.gov

Surface Functionalization for Enhanced Mechanical and Tribological Properties

The ability to tailor the surface properties of materials is critical for improving their performance in demanding applications. This compound is utilized as a surface functionalization agent to enhance the mechanical and tribological characteristics of various substrates. The ethoxysilane groups of the molecule can react with hydroxyl groups present on the surface of many materials, such as fillers and reinforcements, forming a durable covalent bond. This process, known as silanization, creates a chemically modified surface with altered properties.

The cyanoethyl group, on the other hand, can interact with polymer matrices through various mechanisms, including dipole-dipole interactions or by participating in polymerization reactions. This dual functionality allows the silane to act as an effective coupling agent at the interface between inorganic fillers and organic polymer matrices. By improving the interfacial adhesion, this compound facilitates better stress transfer from the polymer matrix to the reinforcing filler, leading to a significant improvement in the mechanical properties of the resulting composite material, such as tensile strength and modulus. mdpi.com

Furthermore, the modification of surfaces with this silane can lead to improved tribological performance, characterized by reduced friction and wear. The presence of the cyano-functionalized layer can alter the surface energy and lubricity, leading to a lower coefficient of friction and enhanced wear resistance in composite materials. researchgate.net

Development of High-Performance Composite Materials

The integration of this compound into composite materials has paved the way for the development of high-performance systems with tailored properties. Its utility spans from the creation of organic-inorganic hybrid networks to the formulation of advanced polymer nanocomposites.

Formation of Organic-Inorganic Hybrid Networks via Sol-Gel Processes

The sol-gel process is a versatile method for synthesizing organic-inorganic hybrid materials at low temperatures. mdpi.com This technique involves the hydrolysis and condensation of metal alkoxide precursors to form a three-dimensional network. mdpi.comnih.gov this compound can be incorporated as a precursor in sol-gel chemistry. nih.govmdpi.com The hydrolysis of its ethoxy groups leads to the formation of silanol (B1196071) (Si-OH) groups, which then undergo condensation reactions with other hydrolyzed precursors to form a stable inorganic siloxane (Si-O-Si) network. mdpi.com

Simultaneously, the organic cyanoethyl groups remain tethered to the silicon atoms, becoming an integral part of the final hybrid structure. nih.gov This allows for the creation of materials that combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., hardness, thermal stability). The presence of the polar cyano groups can also influence the material's properties, such as its dielectric constant and chemical resistance. This approach enables the synthesis of a wide range of hybrid materials with tunable properties for various applications. researchgate.net

Polymer Nanocomposite Formulations with Cyanoethyl-Silane Components

In the realm of polymer nanocomposites, this compound serves as a crucial component for achieving enhanced performance. researchgate.netdtic.mil Nanofillers, such as silica, alumina, or carbon nanotubes, are often incorporated into polymer matrices to improve their mechanical, thermal, and electrical properties. researchgate.netresearchgate.net However, the inherent incompatibility between the hydrophilic surfaces of many nanofillers and the hydrophobic nature of most polymer matrices can lead to poor dispersion and weak interfacial adhesion, ultimately limiting the performance of the nanocomposite.

This compound addresses this challenge by acting as a surface modifier for the nanofillers. The silane's ethoxy groups react with the surface hydroxyls of the nanoparticles, creating a covalent bond and rendering the filler surface more organophilic. The cyanoethyl groups extending from the filler surface can then interact favorably with the polymer matrix, promoting better dispersion and stronger interfacial bonding. This enhanced interface facilitates efficient load transfer from the matrix to the nanofiller, resulting in significant improvements in the nanocomposite's strength, stiffness, and toughness.

Contributions to Electrochemical Energy Storage Systems (as a functional silane additive)

The demand for high-performance and safe energy storage devices, particularly lithium-ion batteries, has driven extensive research into novel electrolyte formulations. This compound has emerged as a promising functional additive in this field, contributing to the stability and efficiency of these systems.

Modulation of Solid Electrolyte Interphase (SEI) Layers

The Solid Electrolyte Interphase (SEI) is a critical passivation layer that forms on the surface of the anode during the initial charging cycles of a lithium-ion battery. The stability and composition of the SEI layer are paramount for the long-term cycling performance and safety of the battery. An unstable SEI can lead to continuous electrolyte decomposition, capacity fading, and potential safety hazards.

This compound, when introduced as an electrolyte additive, can participate in the formation of the SEI layer. Its electrochemical reduction on the anode surface can lead to the incorporation of cyano- and siloxane-containing species into the SEI. This modified SEI layer can exhibit enhanced properties, such as improved mechanical stability and reduced solubility in the electrolyte. A more stable SEI can effectively suppress the continuous decomposition of the electrolyte, leading to higher coulombic efficiency and better capacity retention over extended cycling. researchgate.netsci-hub.se Research has shown that such additives can help in forming a uniform and robust SEI that can better accommodate the volume changes of high-capacity anode materials like silicon. researchgate.netconsensus.app

The table below summarizes the impact of a related compound, (2-cyanoethyl)triethoxysilane (TEOSCN), on the performance of LiN0.6Mn0.2Co0.2O2/Si-Graphite battery cells at 45°C.

| Electrolyte Additive | Concentration | Effect on Performance |

| (2-cyanoethyl)triethoxysilane (TEOSCN) | 1 wt% | Significantly improved long-term cycling stability |

Data sourced from a study on electrode/electrolyte interface modulation. researchgate.net

Electrolyte Formulation Strategies (e.g., Self-Purifying Electrolytes)

Beyond its role in SEI formation, this compound can be a key component in advanced electrolyte formulations. One innovative approach is the development of "self-purifying" electrolytes. batteriesnews.com In conventional lithium-ion batteries using LiPF6 salt, the electrolyte can degrade over time, producing reactive and detrimental species like hydrogen fluoride (B91410) (HF). These species can attack the electrode materials and further accelerate electrolyte decomposition, leading to a decline in battery performance.

Applications in Electrochemistry and Sensing Technologies

The distinct chemical characteristics of this compound lend themselves to innovative applications in the ever-evolving fields of electrochemistry and sensor technology. The ability to form stable, functionalized layers on electrode surfaces is a cornerstone of creating advanced devices for a multitude of analytical and catalytic purposes.

Functionalization of Electrode Surfaces for Electrocatalysis

The modification of electrode surfaces with tailored chemical compounds is a critical strategy for enhancing the efficiency and selectivity of electrocatalytic reactions. While specific studies detailing the use of this compound for electrocatalysis are not widely documented, the inherent properties of the cyano group suggest a significant potential in this domain.

The strong electron-withdrawing nature of the cyano group can profoundly influence the electronic properties of an electrode surface upon functionalization. This can lead to a modulation of the electrode's work function and the creation of a specific chemical environment at the electrode-electrolyte interface. Such modifications can be leveraged to:

Influence Reaction Pathways: By altering the surface chemistry, the adsorption of reactants and the desorption of products can be fine-tuned, potentially favoring a desired reaction pathway and suppressing unwanted side reactions.

Enhance Electron Transfer Kinetics: The presence of a cyano-functionalized layer can impact the rate of electron transfer between the electrode and the analyte. This can be particularly advantageous in reactions where sluggish kinetics are a limiting factor.

Stabilize Catalytic Species: The silane end of the molecule can act as a robust anchor to immobilize catalytic nanoparticles or molecular catalysts onto the electrode surface, preventing their agglomeration and leaching, thereby extending the catalyst's lifetime and maintaining high activity.

Research on other cyano-containing molecules has demonstrated their ability to participate in and influence electrochemical processes. For instance, the electrochemical synthesis of nitrile compounds highlights the reactivity of the cyano group under electrochemical conditions. bohrium.com Furthermore, studies on cyano-functionalized polymers have shown their potential in developing high-performance electrodes for energy storage applications, where the cyano groups play a role in the charge storage mechanism. nih.gov

Table 1: Potential Electrocatalytic Applications and Influential Properties of this compound

| Potential Application | Influential Property of this compound | Expected Effect |

| CO2 Reduction | Electron-withdrawing nature of the cyano group | Stabilization of reaction intermediates, potentially improving selectivity towards valuable products like formic acid or methanol. |

| Oxygen Reduction Reaction (ORR) | Modulation of electrode surface electronic structure | Enhancement of electron transfer kinetics and tuning of oxygen adsorption energy for more efficient energy conversion in fuel cells. |

| Hydrogen Evolution Reaction (HER) | Surface modification and catalyst support | Improved dispersion and stability of platinum or other noble metal catalysts, leading to higher catalytic efficiency. |

It is important to note that the actual performance of this compound in these applications would need to be empirically validated through dedicated research.

Integration into Potentiometric and Biosensing Platforms

The integration of functional molecules into sensing platforms is key to achieving high sensitivity and selectivity. This compound offers a versatile platform for the development of both potentiometric sensors and biosensors due to its dual functionality.

Potentiometric Sensors:

Potentiometric sensors measure the potential difference between a working electrode and a reference electrode, which is related to the concentration of a specific analyte. The surface of the working electrode is typically modified with an ionophore or a selective membrane that interacts with the target ion.

This compound can be utilized in several ways to construct potentiometric sensors:

As a surface modification layer: The silane group can covalently bind to the surface of an electrode substrate (e.g., glassy carbon, silicon), creating a stable and well-defined interface. The terminal cyano groups can then serve as interaction sites for specific analytes or as a platform for further chemical modification.

As a component of a polymeric membrane: It can be incorporated into a polymer matrix, such as PVC, to form an ion-selective membrane. The polar cyano groups can influence the ion-exchange properties of the membrane, contributing to its selectivity.

While direct examples of this compound in potentiometric sensors are scarce, the principles of using functionalized silanes are well-established.

Biosensing Platforms:

Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a specific biological analyte. The immobilization of the biorecognition element (e.g., enzyme, antibody, DNA) onto the transducer surface is a critical step in biosensor fabrication.

Table 2: Research Findings on Cyano-Functionalized Materials in Sensing Applications

| Compound/Material Class | Sensing Application | Key Finding |

| Tetrahedral silicon-centered cyano functionalized silanes | Fluorescent detection of diphenylamine | The cyano-functionalized silanes exhibited a linear fluorescent quenching response to diphenylamine, demonstrating their potential in chemical sensing. researchgate.net |

| Cyano-functionalized n-type polymer | Organic electrochemical transistors (OECTs) for potential biosensing | Cyanation of the polymer backbone led to enhanced ion-uptake, structural order, and a significant increase in electron mobility, crucial for high-performance OECTs. nih.gov |

These examples, while not directly involving this compound, underscore the valuable role that the cyano functional group can play in the design and performance of advanced sensing platforms. The ability to create stable, functionalized surfaces is a common thread that suggests a promising future for this compound in the development of next-generation electrochemical and biosensing technologies. Further dedicated research into this specific compound is warranted to fully unlock its potential.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of (2-Cyanoethyl)methyldiethoxysilane, offering precise insights into its proton, carbon, and silicon environments.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the presence and connectivity of the various proton-bearing groups within the this compound molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

The ¹H NMR spectrum of a related compound, (2-cyanoethyl)triethoxysilane, reveals characteristic signals that can be extrapolated to understand the spectrum of this compound. For instance, the ethoxy group protons exhibit distinct signals: a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The protons of the cyanoethyl group also show characteristic multiplets.

A representative ¹H NMR data set for a similar organosilane, (3-cyanopropyl)triethoxysilane, shows the following assignments: the methylene protons adjacent to the silicon atom appear as a triplet, the central methylene protons of the propyl chain as a multiplet, the methylene protons adjacent to the nitrile group as a triplet, and the ethoxy group protons as a quartet and a triplet.

Table 1: Representative ¹H NMR Chemical Shift Assignments for a Cyanoalkyl-functionalized Alkoxysilane

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| Si-CH₂- | ~0.990 | Triplet |

| -CH₂- | ~1.90 (Calculated) | Multiplet |

| -CH₂-CN | ~2.407 | Triplet |

| -O-CH₂-CH₃ | ~3.841 | Quartet |

| -O-CH₂-CH₃ | ~1.232 | Triplet |

| Si-CH₃ | ~0.1-0.2 (Expected) | Singlet |

Note: The data presented is based on analogous structures and serves as a representative example. Actual chemical shifts for this compound may vary slightly.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, allowing for the complete mapping of the carbon skeleton.

For a similar compound, 2-cyanoethyltriethoxysilane, the ¹³C NMR spectrum in CDCl₃ shows distinct peaks for each carbon environment. chemicalbook.com The carbon of the nitrile group (-CN) appears at approximately 119.5 ppm. The methylene carbon adjacent to the nitrile group (-CH₂CN) resonates at around 20.3 ppm, while the methylene carbon attached to the silicon atom (Si-CH₂) is found at about 9.1 ppm. The ethoxy group carbons exhibit signals at approximately 58.4 ppm for the methylene carbon (-OCH₂) and 18.3 ppm for the methyl carbon (-CH₃). chemicalbook.com The methyl group directly attached to the silicon atom in this compound would be expected to appear at a distinct, upfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Si-C H₃ | -5 to 5 |

| Si-C H₂- | 5 to 15 |

| -C H₂-CN | 15 to 25 |

| -C N | 115 to 125 |

| -O-C H₂-CH₃ | 55 to 65 |

| -O-CH₂-C H₃ | 15 to 20 |

Silicon-29 (²⁹Si) NMR Spectroscopy for Siloxane Network Characterization

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for probing the local chemical environment of the silicon atom in this compound and for characterizing the formation of siloxane networks during hydrolysis and condensation reactions. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature and number of substituents attached to the silicon atom.

The chemical shift of the silicon atom is influenced by the inductive effects of its substituents. unavarra.es For organoalkoxysilanes, the ²⁹Si chemical shifts are typically found in a specific region of the NMR spectrum. In the monomeric form of this compound, a single resonance is expected. The position of this resonance provides information about the electronic environment of the silicon atom.

During hydrolysis and subsequent condensation, new silicon species are formed, leading to the appearance of additional signals in the ²⁹Si NMR spectrum. These signals are often designated using the "T" notation for trifunctional silanes (RSi(OR')₃) and "D" for difunctional silanes (R₂Si(OR')₂), where the superscript indicates the number of siloxane (Si-O-Si) bonds. For this compound, which is a difunctional silane (B1218182), the following notation would be used:

D⁰ : The unhydrolyzed monomer, this compound.

D¹ : A silicon atom with one siloxane bond.

D² : A silicon atom with two siloxane bonds, representing a fully condensed state within a linear or cyclic siloxane chain.

The chemical shifts for these species move to a more negative ppm value as the degree of condensation increases. For instance, studies on similar methyl-substituted silanes show that the chemical shift becomes more shielded (more negative) with an increasing number of siloxane bridges. researchgate.net

Table 3: General ²⁹Si NMR Chemical Shift Ranges for Difunctional Silane Condensation Species

| Silicon Species | Notation | General Chemical Shift Range (ppm) |

| Monomer | D⁰ | -5 to -25 |

| End-group | D¹ | -15 to -35 |

| Middle-group | D² | -25 to -45 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC) for Connectivity

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), are invaluable for unambiguously assigning the proton and carbon signals and for establishing the connectivity between atoms in the this compound molecule.

COSY (Correlation Spectroscopy): The HH-COSY experiment reveals scalar couplings between protons, typically over two or three bonds. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the protons of the Si-CH₂-CH₂-CN fragment, confirming their connectivity. For example, the protons of the Si-CH₂ group would show a correlation with the protons of the adjacent -CH₂-CN group. Similarly, the methylene and methyl protons of the ethoxy groups would exhibit a cross-peak, confirming the -OCH₂CH₃ linkage. sdsu.eduyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, in this case, ¹³C. sdsu.eduyoutube.com An HSQC or HMQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking each proton signal to its corresponding carbon signal. This is crucial for the definitive assignment of the ¹³C NMR spectrum. For example, the proton signal for the Si-CH₃ group would correlate with the corresponding carbon signal, and the protons of the -CH₂CN group would show a correlation to the carbon of that same group.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy, are essential for identifying the functional groups present in this compound.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

IR and FTIR spectroscopy measure the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a molecular fingerprint of the compound.

The FTIR spectrum of this compound would exhibit several key absorption bands corresponding to its distinct functional groups:

Nitrile (C≡N) stretch: A sharp, medium-intensity absorption band is expected in the region of 2260-2240 cm⁻¹. This is a highly characteristic peak for the cyano group.

Si-O-C stretch: Strong absorption bands associated with the Si-O-C linkages of the ethoxy groups are typically observed in the range of 1100-1000 cm⁻¹.

C-H stretch: Absorption bands corresponding to the stretching vibrations of the C-H bonds in the methyl and ethyl groups will be present in the region of 3000-2850 cm⁻¹.

Si-C stretch: The stretching vibration of the Si-C bond is expected to appear in the fingerprint region of the spectrum.

CH₂ and CH₃ bending: Bending vibrations for the methylene and methyl groups will also be present in the fingerprint region, typically around 1465 cm⁻¹ and 1390 cm⁻¹.

The absence of a broad absorption band in the 3600-3200 cm⁻¹ region would indicate the absence of hydroxyl (-OH) groups, confirming that the silane has not undergone significant hydrolysis.

Table 4: Characteristic IR/FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N | Stretch | 2260 - 2240 | Medium, Sharp |

| C-H (sp³) | Stretch | 3000 - 2850 | Strong |

| Si-O-C | Stretch | 1100 - 1000 | Strong |

| CH₂ | Bending (Scissoring) | ~1465 | Variable |

| CH₃ | Bending (Asymmetric) | ~1460 | Variable |

| CH₃ | Bending (Symmetric) | ~1380 | Variable |

| Si-CH₃ | Rocking | ~800 | Medium-Strong |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. carleton.eduresearchgate.net This makes it an invaluable tool for characterizing thin films and surface modifications involving this compound.

When a material is analyzed by XPS, survey scans are first performed to identify all the elements present on the surface. carleton.eduresearchgate.net For a surface modified with this compound, one would expect to detect silicon, oxygen, carbon, and nitrogen. Following the survey scan, high-resolution scans of specific elemental peaks are conducted. These high-resolution spectra provide information about the chemical bonding environment of the atoms. For example, shifts in the binding energy of the Si 2p peak can distinguish between the silicon in the original methyldiethoxysilane group and the silicon in the resulting polysiloxane network after hydrolysis and condensation. carleton.edu Similarly, the N 1s peak confirms the presence and chemical state of the cyanoethyl group on the surface. researchgate.net

The quantitative analysis capabilities of XPS allow for the determination of the relative atomic concentrations of the elements on the surface, which can be used to assess the density and uniformity of the silane layer. mdpi.com

Table 1: Key Information Derivable from XPS Analysis of this compound Modified Surfaces

| Information Type | Description |

| Elemental Composition | Identification of Si, C, N, and O on the surface. carleton.eduresearchgate.net |

| Chemical State Analysis | Determination of the bonding environment of elements, such as Si-O-Si vs. Si-O-C₂H₅ and the integrity of the C≡N group. carleton.edumdpi.com |

| Surface Coverage | Semi-quantitative assessment of the amount of silane present on the substrate. researchgate.net |

| Layer Thickness | For very thin films, the attenuation of substrate signals by the silane overlayer can be used to estimate the layer thickness. mdpi.com |

Electron Microscopy Techniques for Morphological and Nanostructural Analysis

Electron microscopy techniques are essential for visualizing the surface topography and internal structure of materials at high magnifications, providing direct evidence of the effects of modification with this compound.

Field-Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample, generating detailed images of the surface morphology. youtube.comresearchgate.net Unlike conventional SEM, FE-SEM utilizes a field-emission gun that produces a brighter, more coherent electron beam, enabling significantly higher resolution, often down to the nanometer scale. youtube.com This is particularly advantageous for examining the fine surface details of materials functionalized with this compound.

FE-SEM can be used to observe changes in surface texture, the formation of coatings, and the distribution of particles on a substrate. researchgate.netjim.org.cn The technique is capable of imaging a wide variety of materials, including insulating samples, often with minimal need for conductive coatings, especially when operated in a variable pressure mode. youtube.commontana.edu

Transmission Electron Microscopy (TEM) provides even higher resolution than SEM and is used to investigate the internal structure and nanostructural details of materials. nih.govnih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image. This technique is capable of visualizing features at the near-atomic level. wikipedia.org

For materials incorporating this compound, TEM can be employed to visualize the nanostructure of composite materials, the dispersion of nanoparticles within a silane-derived matrix, and the detailed morphology of porous structures. nih.govnih.gov Cryo-TEM, a variation of the technique where the sample is rapidly frozen, is particularly useful for observing self-assembled nanostructures in their native, solution-state. nih.gov

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique that is often coupled with both SEM and TEM. nanoscience.com When the electron beam strikes the sample, it causes the emission of characteristic X-rays from the elements present in the sample. myscope.training The energy of these X-rays is unique to each element, allowing for elemental identification. myscope.training

By scanning the electron beam across the sample surface and collecting the EDS signal at each point, a two-dimensional map of the elemental distribution can be generated. jeol.comyoutube.com This elemental mapping is a powerful tool for confirming the uniform distribution of this compound on a surface by mapping the signals for silicon, nitrogen, and carbon. jeol.com In composite materials, EDS can visualize how the silane is distributed in relation to other components. Modern EDS systems can achieve high count rates, allowing for rapid mapping. youtube.com

Table 2: Comparison of Electron Microscopy and Associated Techniques

| Technique | Primary Information | Resolution | Key Applications for this compound |

| FE-SEM | Surface morphology and topography. youtube.comresearchgate.net | High (nanometer scale). youtube.com | Imaging of surface coatings, particle distributions, and texture. researchgate.netjim.org.cn |

| TEM | Internal nanostructure, crystallinity. nih.govnih.gov | Very High (near-atomic). wikipedia.org | Analysis of composite nanostructures, nanoparticle dispersion, and porous architectures. nih.govnih.govnih.gov |

| EDS | Elemental composition and distribution. nanoscience.comjeol.com | Dependent on beam spot size. | Mapping the distribution of Si, N, and C to verify uniform functionalization. jeol.comyoutube.com |

Porosity and Surface Area Characterization

The incorporation of this compound into materials can significantly influence their porosity and surface area, which are critical properties for applications such as catalysis, separation, and sensing.

Gas adsorption analysis, typically using nitrogen at 77 K, is the standard method for determining these properties. intertek.com The Brunauer-Emmett-Teller (BET) method is widely used to calculate the specific surface area from the nitrogen adsorption isotherm. intertek.com The shape of the isotherm and the presence of hysteresis loops can provide qualitative information about the pore structure. intertek.com

For a more detailed analysis of the pore size distribution, methods such as the Barrett-Joyner-Halenda (BJH) model are applied to the desorption branch of the isotherm, which is particularly useful for mesoporous materials (pores between 2 and 50 nm). researchgate.net For materials with micropores or complex pore structures, density functional theory (DFT) models may provide a more accurate description of the pore size distribution. researchgate.net

Studies on cyano-functionalized mesoporous silicas have shown that increasing the content of the cyano-containing silane can lead to a decrease in surface area, pore volume, and pore size. jim.org.cn This is attributed to the organic functional groups occupying a portion of the pore channels. jim.org.cn

Table 3: Methods for Porosity and Surface Area Characterization

| Method | Property Measured | Information Provided |

| Nitrogen Adsorption/Desorption | Gas uptake as a function of relative pressure. | Isotherm shape indicates pore type. intertek.com |

| BET (Brunauer-Emmett-Teller) | Specific Surface Area. | A measure of the total surface area available for interaction. intertek.com |

| BJH (Barrett-Joyner-Halenda) | Pore Size Distribution. | Provides the distribution of pore volumes or surface areas as a function of pore size, primarily for mesopores. researchgate.net |

| DFT (Density Functional Theory) | Pore Size Distribution. | Offers a more advanced and often more accurate model for pore size analysis, especially for microporous and complex materials. researchgate.net |

Nitrogen Adsorption-Desorption Isotherms (BET, BJH)

Nitrogen adsorption-desorption analysis is a cornerstone technique for characterizing the porous structure of materials. When this compound is used as a precursor in a sol-gel process, it can form a porous network. The Brunauer-Emmett-Teller (BET) method is applied to determine the specific surface area of the resulting material by analyzing the physical adsorption of nitrogen gas on the surface. The analysis involves measuring the amount of gas adsorbed at various relative pressures.

Complementing the BET method, the Barrett-Joyner-Halenda (BJH) analysis is used to determine the pore size distribution and specific pore volume from the nitrogen desorption branch of the isotherm. researchgate.net This technique is particularly useful for characterizing mesoporous materials (pore diameters between 2 and 50 nm). For a hypothetical porous solid derived from this compound, the analysis would yield data on the material's total surface area, the volume of its pores, and the average diameter of those pores. This information is critical for applications in catalysis, separation, and as adsorbent materials.

Table 1: Representative Textural Properties from Nitrogen Adsorption Analysis This table shows illustrative data typical for a mesoporous material synthesized via a sol-gel method.

| Parameter | Value | Unit | Method |

|---|---|---|---|

| Specific Surface Area | 350 | m²/g | BET |

| Total Pore Volume | 0.45 | cm³/g | BJH (Desorption) |

| Average Pore Diameter | 5.1 | nm | BJH (Desorption) |

Thermal Analysis Techniques for Reaction Kinetics and Stability

Thermal analysis techniques are essential for understanding the thermal stability, decomposition pathways, and phase behavior of materials derived from this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov For a polymer or hybrid organic-inorganic material synthesized from this compound, TGA is used to determine its thermal stability and decomposition profile. The resulting TGA curve plots percentage weight loss against temperature.

The analysis can identify the temperatures at which different components of the silane-derived material degrade. For instance, an initial weight loss might correspond to the evaporation of trapped solvent or water. Subsequent, more significant weight loss steps would indicate the decomposition of the organic moieties (the cyanoethyl and methyl groups) and the condensation of the siloxane network into silica (B1680970) (silicon dioxide). nih.gov The final residual mass at high temperatures under an inert atmosphere typically corresponds to the inorganic silica content. nih.gov

Table 2: Illustrative TGA Data for a this compound-based Polymer This table presents a hypothetical decomposition profile under a nitrogen atmosphere.

| Decomposition Step | Temperature Range (°C) | Max Decomposition Temp (°C) | Weight Loss (%) | Associated Process |

|---|---|---|---|---|

| 1 | 50 - 150 | 110 | 3.5 | Loss of adsorbed water/solvent |

| 2 | 250 - 400 | 330 | 25.0 | Decomposition of cyanoethyl groups |

| 3 | 400 - 550 | 480 | 15.0 | Decomposition of methyl groups and network condensation |

| Residual Mass | > 700 | - | 56.5 | Inorganic Silica (SiO₂) Residue |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect and quantify thermal events such as glass transitions, melting, crystallization, and chemical reactions.

When applied to a polymer derived from this compound, DSC can determine its glass transition temperature (Tg), which is a critical parameter defining its service temperature range. If the silane is part of a curable system, DSC can be used to monitor the curing reaction, measuring the exothermic heat flow to determine the extent of reaction and the total energy released. In a study of a related compound, 2-cyanoethyltrimethoxysilane, DSC would be an appropriate tool to characterize the phase transition behavior of the resulting dielectric film. nih.gov

Table 3: Representative DSC Data for a this compound-based Material This table shows examples of thermal events that could be detected by DSC.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Glass Transition (Tg) | 125 | - | - |

| Curing Exotherm | 160 | 185 | -250 |

| Melting Endotherm | 210 | 218 | 45 |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a material. By measuring the angles and intensities at which X-rays are diffracted by the atoms in a sample, XRD can identify the crystalline phases present and provide information on unit cell dimensions.

For materials synthesized from this compound, XRD is crucial for determining their degree of crystallinity. Sol-gel materials derived from alkoxysilanes are often amorphous, resulting in a broad, featureless hump in the XRD pattern. However, if the organic cyanoethyl groups were to induce some degree of ordered packing, or if the material were a semi-crystalline polymer, XRD would reveal sharp peaks corresponding to the crystalline domains. This analysis was used to confirm the cubic crystal structure in nanocomposites containing cyanoethyl pullulan. rsc.org

Table 4: Example of XRD Phase Analysis This table illustrates how XRD results might be presented for a semi-crystalline material.

| 2θ Angle (degrees) | d-spacing (Å) | Phase Identification |

|---|---|---|

| 10.5 | 8.42 | Crystalline Phase A |

| 21.0 | 4.23 | Crystalline Phase A |

| 20-30 (broad) | - | Amorphous Halo |

Other Advanced Analytical Methods

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a highly sensitive technique used for the determination of the elemental composition of a sample. The sample is introduced into an argon plasma, which excites the atoms to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample.

In the context of materials derived from this compound, ICP-OES is the definitive method for quantifying the silicon content. To perform this analysis, the material must first be completely digested, often using a microwave-assisted acid digestion, potentially involving hydrofluoric acid to ensure all silica is dissolved. inorganicventures.com Careful sample preparation is critical, as organic silicon compounds can be volatile. toray-research.co.jp The technique allows for precise verification that the silane was incorporated into the final material at the expected concentration. Studies have shown that the specific silicon compound being analyzed can influence the ICP-OES signal, necessitating careful calibration and method development.

Table 5: Representative Elemental Analysis via ICP-OES This table shows a hypothetical result for the silicon content in a silane-derived material.

| Element | Theoretical Concentration (wt%) | Measured Concentration (wt%) | Method | Limit of Detection (mg/L) |

|---|---|---|---|---|

| Silicon (Si) | 15.5 | 15.2 ± 0.3 | ICP-OES | 0.071 researchgate.net |

Nanoparticle Tracking Analysis for Particle Size Distribution

Nanoparticle Tracking Analysis (NTA) is a powerful and widely utilized method for the real-time visualization, sizing, and quantification of nanoparticles in a liquid suspension. nih.gov This technique is particularly valuable for characterizing the particle size distribution of nanoparticles functionalized with organosilanes, such as this compound, by providing high-resolution data on a particle-by-particle basis. nih.gov

The fundamental principle of NTA involves the use of a laser beam to illuminate nanoparticles dispersed in a liquid, causing them to scatter light. A microscope equipped with a camera captures the scattered light from individual particles, and specialized software tracks their Brownian motion. nih.govmatec-conferences.org The extent of this random movement is directly related to the particle's hydrodynamic diameter, which can be calculated using the Stokes-Einstein equation. nih.gov This direct visualization and tracking of individual particles allows for the generation of a number-weighted particle size distribution, offering a distinct advantage over intensity-weighted methods like Dynamic Light Scattering (DLS), especially for polydisperse samples. nih.gov

Research Findings:

While specific research studies detailing the NTA of nanoparticles exclusively functionalized with this compound are not widely available in the public domain, extensive research on other silane-functionalized nanoparticles provides a strong basis for understanding the expected outcomes. For instance, studies on silica nanoparticles functionalized with aminopropyltriethoxysilane (APTES) have demonstrated the utility of NTA in confirming successful surface modification and assessing the resulting particle size distribution. researchgate.net

In a typical study, a comparison would be made between the unfunctionalized nanoparticles and those coated with this compound. The NTA results would be expected to show a shift in the particle size distribution towards a larger diameter for the functionalized particles. The data would also reveal information about the polydispersity of the sample and the presence of any aggregates that may have formed during the functionalization process.

Hypothetical Data Table for NTA of this compound Functionalized Silica Nanoparticles:

To illustrate the type of data obtained from an NTA experiment, the following hypothetical table presents a comparison of unfunctionalized silica nanoparticles and silica nanoparticles functionalized with this compound.

| Sample ID | Mean Hydrodynamic Diameter (nm) | Standard Deviation (nm) | Mode Diameter (nm) | D10 (nm) | D50 (nm) | D90 (nm) | Particle Concentration (particles/mL) |

| Unfunctionalized Silica NP | 80 | 15 | 78 | 65 | 81 | 98 | 1.2 x 10⁸ |

| This compound-Silica NP | 95 | 18 | 92 | 78 | 96 | 115 | 1.1 x 10⁸ |

This table is illustrative and based on typical results for similar silane-functionalized nanoparticle systems.

The data in the table would indicate a successful functionalization, as evidenced by the increase in the mean hydrodynamic diameter and the corresponding shifts in the D10, D50, and D90 values. The particle concentration measurement, another key feature of NTA, provides quantitative information about the number of particles in the suspension. nih.gov

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Molecular Interactions and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational materials science for predicting a wide range of molecular properties. Although specific DFT studies on (2-Cyanoethyl)methyldiethoxysilane are not extensively documented, the methodology offers a robust framework for its analysis.

DFT calculations can be employed to determine optimized molecular geometry, electronic properties, and reactivity descriptors. Key parameters that would be investigated for this compound include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a significant indicator of molecular stability.

Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would highlight the reactivity of the cyano group, the silicon center, and the ethoxy groups.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as charge transfer and delocalization. This would be particularly useful for understanding the influence of the electron-withdrawing cyano group on the silicon center's reactivity.

Reaction Energetics: DFT can model the energy changes during chemical reactions, such as hydrolysis of the ethoxy groups and subsequent condensation to form siloxane bonds. This is fundamental to understanding how the silane (B1218182) bonds to substrates. For instance, studies on other silanes have used DFT to calculate the activation barriers for hydrolysis and condensation reactions. chemicalbook.com

A hypothetical DFT study on this compound would likely involve calculations to predict its interaction with surfaces like silica (B1680970) or metal oxides. These simulations would reveal the preferred binding modes, adsorption energies, and the nature of the chemical bonds formed at the interface, which is critical for its application as a coupling agent or surface modifier. While general DFT studies on silanes exist, specific data for the cyanoethyl variant is needed to make precise predictions. researchgate.net

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Significance |

| HOMO Energy | Indicates the propensity for electron donation, relevant for interactions with electrophilic sites on a substrate. |

| LUMO Energy | Relates to the ability to accept electrons, important for reactions with nucleophilic species. |

| HOMO-LUMO Gap | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| Mulliken Atomic Charges | Provides the charge distribution on each atom, pinpointing reactive centers like the Si, O, and N atoms. |

This table is illustrative and based on the expected outcomes of DFT calculations, pending actual research data.

Molecular Dynamics Simulations for Material Behavior Prediction

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique allows for the prediction of bulk material properties and the behavior of molecular systems at an atomistic level. MD simulations are particularly valuable for understanding how silane coupling agents like this compound perform in composite materials or as surface coatings. researchgate.netresearchgate.net

Key applications of MD simulations for this compound would include: